molecular formula C24H24O6S B12568556 2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester CAS No. 177364-95-3

2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester

Cat. No.: B12568556
CAS No.: 177364-95-3
M. Wt: 440.5 g/mol
InChI Key: PHTIFMBSWIQBTC-UHFFFAOYSA-N
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Description

2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester is a complex organic compound with the molecular formula C24H24O6S and a molecular weight of 440.5088 . This compound is characterized by the presence of a thiophene ring substituted with carboxylic acid groups and phenylmethoxy groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester typically involves the esterification of 2,5-thiophenedicarboxylic acid with diethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Compounds with new functional groups replacing the phenylmethoxy groups.

Scientific Research Applications

2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Thiophenedicarboxylic acid, dimethyl ester
  • 2,5-Thiophenedicarboxylic acid, diethyl ester
  • 3,4-Dimethoxy-2,5-thiophenedicarboxylic acid

Uniqueness

Compared to similar compounds, 2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester is unique due to the presence of phenylmethoxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s ability to participate in specific chemical reactions and interactions, making it valuable in various research and industrial applications.

Properties

CAS No.

177364-95-3

Molecular Formula

C24H24O6S

Molecular Weight

440.5 g/mol

IUPAC Name

diethyl 3,4-bis(phenylmethoxy)thiophene-2,5-dicarboxylate

InChI

InChI=1S/C24H24O6S/c1-3-27-23(25)21-19(29-15-17-11-7-5-8-12-17)20(22(31-21)24(26)28-4-2)30-16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3

InChI Key

PHTIFMBSWIQBTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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